molecular formula C19H21BrN2O2 B12009146 2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B12009146
M. Wt: 389.3 g/mol
InChI Key: SWKNYGFFDZEAOY-CIAFOILYSA-N
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Description

2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a bromophenoxy group and a tert-butyl-benzylidene hydrazide moiety, suggests potential for interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Synthesis of 3-Bromo-Phenoxyacetic Acid: This can be achieved by reacting 3-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Hydrazide: The 3-bromo-phenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-tert-butylbenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the hydrazide moiety. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The hydrazide group is known to interact with biological targets, making it a candidate for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-Acetic Acid Hydrazide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenoxy)-Acetic Acid Hydrazide: Lacks the tert-butyl-benzylidene group.

    4-Tert-Butylbenzaldehyde Hydrazone: Contains the hydrazone linkage but lacks the phenoxyacetic acid moiety.

Uniqueness

The uniqueness of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)15-9-7-14(8-10-15)12-21-22-18(23)13-24-17-6-4-5-16(20)11-17/h4-12H,13H2,1-3H3,(H,22,23)/b21-12+

InChI Key

SWKNYGFFDZEAOY-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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